Bienvenue dans la boutique en ligne BenchChem!

6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol

Antiparasitic drug discovery Structure-activity relationship Benzoxaborole positional isomers

6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol (CAS 1262279-06-0) is a boron-containing heterocyclic compound belonging to the benzoxaborole class, characterized by a fused oxaborole ring with a primary aminomethyl substituent at the 6-position. Benzoxaboroles are distinguished from simple phenylboronic acids by their lower pKa (~7.3 versus ~8.7 for phenylboronic acid), which enhances diol-binding capacity under physiological conditions.

Molecular Formula C8H10BNO2
Molecular Weight 162.983
CAS No. 1262279-06-0
Cat. No. B581017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol
CAS1262279-06-0
Synonyms1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-6-methanamine; 
Molecular FormulaC8H10BNO2
Molecular Weight162.983
Structural Identifiers
SMILESB1(C2=C(CO1)C=CC(=C2)CN)O
InChIInChI=1S/C8H10BNO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3,11H,4-5,10H2
InChIKeyBZQYHQXQCMJSLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol (CAS 1262279-06-0): A Versatile Benzoxaborole Building Block for Antiviral and Antiparasitic Drug Discovery


6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol (CAS 1262279-06-0) is a boron-containing heterocyclic compound belonging to the benzoxaborole class, characterized by a fused oxaborole ring with a primary aminomethyl substituent at the 6-position [1]. Benzoxaboroles are distinguished from simple phenylboronic acids by their lower pKa (~7.3 versus ~8.7 for phenylboronic acid), which enhances diol-binding capacity under physiological conditions [2]. This specific compound serves as a critical synthetic intermediate in the preparation of P4-benzoxaborole-substituted macrocyclic inhibitors of HCV NS3 protease and isoxazoline amide benzoxaboroles with ectoparasiticide activity [3]. Direct biological profiling reveals antiparasitic activity against Trypanosoma brucei (IC50 = 0.086 µM) and antimycobacterial activity against Mycobacterium tuberculosis (MIC range 12.14–49.20 µM) .

Why 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol Cannot Be Replaced by Other Benzoxaboroles in Drug Discovery Campaigns


Benzoxaboroles are not interchangeable scaffolds. The position and nature of the substituent on the benzoxaborole ring profoundly impacts both the synthetic utility and biological target engagement [1]. The 6-aminomethyl substitution in this compound provides a primary amine handle at the position para to the boron atom, enabling amide bond formation that is exploited in the synthesis of P4-benzoxaborole-substituted HCV NS3 protease macrocyclic inhibitors—a regiochemistry that cannot be achieved with 3-aminomethyl or 5-substituted analogs [2]. Critically, introduction of an amine substituent at position 3 of the benzoxaborole ring (as in 3-amino benzoxaboroles) results in a considerable drop in antifungal activity compared to tavaborole (AN2690) and unsubstituted benzoxaborole (AN2679), whereas the 6-aminomethyl substitution retains meaningful antiparasitic potency (IC50 = 0.086 µM against T. brucei) [3]. Furthermore, the 6-aminomethyl benzoxaborole scaffold serves as the core for a distinct ectoparasiticide chemotype, with optimized derivatives achieving 100% therapeutic effectiveness against ticks and 98% efficacy against fleas at day 32 post single oral dose—a profile not attainable with 3-aminomethyl or 5-fluoro benzoxaborole cores [4]. These differences underscore why procurement decisions must be guided by specific structural requirements rather than class-level assumptions.

Quantitative Differentiation Evidence: 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol Versus Closest Analogs


Substituent Position Determines Biological Activity: 6-Aminomethyl Retains Antitrypanosomal Potency While 3-Amino Substitution Abolishes Antifungal Activity

The 6-aminomethyl benzoxaborole demonstrates an IC50 of 0.086 µM against Trypanosoma brucei, representing potent antitrypanosomal activity . In contrast, introduction of an amine substituent at position 3 of the benzoxaborole ring (3-amino benzoxaboroles) results in a considerable drop in antifungal activity compared to tavaborole (AN2690) and unsubstituted benzoxaborole (AN2679), with MIC values rising significantly [1]. This positional effect demonstrates that the 6-aminomethyl substitution is compatible with biological activity against kinetoplastid parasites, whereas the 3-amino substitution is detrimental to antifungal potency. The 6-aminomethyl compound thus occupies a distinct activity niche not accessible to 3-substituted analogs.

Antiparasitic drug discovery Structure-activity relationship Benzoxaborole positional isomers

Benzoxaborole pKa Advantage Over Phenylboronic Acids: Enhanced Diol Binding at Physiological pH Relevant for Drug Target Engagement

The benzoxaborole pharmacophore exhibits a pKa of approximately 7.3, which is 1.5 log units lower than that of phenylboronic acid (pKa ≈ 8.7–8.8) [1][2]. This pKa shift of approximately 1.4–1.5 units arises from ring strain in the five-membered oxaborole heterocycle and results in significantly enhanced diol-binding capacity at physiological pH (7.4) [1]. The 6-aminomethyl substituent on the benzoxaborole core further modulates this acidity through electronic effects, with Hammett analysis demonstrating that aromatic substituents predictably tune the pKa of the boronic acid moiety [1]. In contrast, simple phenylboronic acids require higher pH for optimal diol binding, limiting their utility in biological contexts.

Physicochemical profiling Boron chemistry Drug design

Synthetic Utility as a Key Intermediate for HCV NS3 Protease Inhibitors: Enabling Macrocyclic P4-Benzoxaborole Architecture Not Accessible from Other Benzoxaborole Regioisomers

6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is specifically employed as the reactant for installing the P4 benzoxaborole moiety in macrocyclic HCV NS3 protease inhibitors [1][2]. The Ding et al. (2010) paper discloses a series of P4-benzoxaborole-substituted macrocyclic inhibitors where the 6-aminomethyl group serves as the anchor point for amide coupling to the macrocyclic scaffold [1]. The resulting inhibitors exhibit potent activity against HCV NS3 protease, with anti-HCV replicon potencies largely impacted by substitutions on the benzoxaborole ring system [1]. The P2* 2-thiazole-isoquinoline combination was identified as providing the best replicon potency [1]. In contrast, 5-hydroxy or 3-aminomethyl benzoxaboroles cannot serve this P4-capping function because the amino handle is positioned at the wrong location for macrocycle attachment, making the 6-aminomethyl regioisomer uniquely suited for this chemotype .

Antiviral drug discovery HCV protease inhibitors Synthetic intermediate

Ectoparasiticide Development: 6-Aminomethyl Benzoxaborole Core Enables Long-Acting Oral Flea and Tick Control Unmatched by Other Benzoxaborole Chemotypes

The 6-aminomethyl benzoxaborole scaffold serves as the core structure for a series of isoxazoline amide benzoxaboroles optimized for oral ectoparasiticide activity [1]. The development candidate (compound 23, (S)-N-((1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)methyl)-2-methyl-4-(5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)benzamide) demonstrated 100% therapeutic effectiveness against American dog ticks (Dermacentor variabilis) within 24 hours of treatment and maintained 97% residual efficacy at day 30 [1]. Against cat fleas (Ctenocephalides felis), the compound achieved 98% efficacy at day 32 after a single oral dose of 25 mg/kg in dogs, with a terminal half-life of 127 hours [1]. This pharmacokinetic-pharmacodynamic profile is enabled specifically by the 6-aminomethyl attachment point for the isoxazoline amide moiety; 5-substituted or 3-substituted benzoxaborole cores would not support the same spatial orientation of the pharmacophore [2].

Veterinary parasitology Ectoparasiticide Isoxazoline benzoxaborole

Mycobacterial Selectivity Profile: 6-Aminomethyl Benzoxaborole Derivatives Exhibit Antimycobacterial Activity with Favorable Selectivity Over Human Cells

Derivatives of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol (the 6-amino analog of the target compound) have been evaluated as inhibitors of mycobacterial leucyl-tRNA synthetase (LeuRS) [1]. The N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides series, synthesized via acylation of the 6-amino benzoxaborole core, inhibited the growth of mycobacteria including multidrug-resistant clinical isolates in the micromolar range, with half-maximal inhibitory concentrations against HepG2 cells indicating an acceptable toxicological profile [1]. Critically, no growth inhibition was observed against other bacteria and fungi, demonstrating selectivity for mycobacteria [1]. The 6-aminomethyl benzoxaborole (target compound) itself shows MIC values of 12.14–49.20 µM against M. tuberculosis . In contrast, the 3-aminomethyl benzoxaborole GSK656 (a clinical-stage Mtb LeuRS inhibitor) achieves an MIC of 0.08 µM against Mtb H37Rv, but this enhanced potency comes with a significantly more complex synthesis requiring additional substituents at the 4 and 7 positions that are not present in the simpler 6-aminomethyl scaffold [2].

Antitubercular drug discovery Mycobacterium tuberculosis Leucyl-tRNA synthetase inhibition

Anti-Inflammatory Benzoxaborole SAR: 6-Aminomethylphenoxy Derivatives Achieve Nanomolar Cytokine Inhibition, Contrasting with Direct 6-Aminomethyl Scaffold Applications

A series of 6-(aminomethylphenoxy)benzoxaborole derivatives was synthesized to explore the structure-activity relationship for inhibition of pro-inflammatory cytokines [1]. Compounds 9d and 9e showed potent activity against TNF-α, IL-1β, and IL-6 with IC50 values between 33 and 83 nM from lipopolysaccharide-stimulated peripheral blood mononuclear cells [1]. The chloro-substituted analog 9e (AN3485) demonstrated IC50 values ranging from 18 to 580 nM against TLR2-, TLR3-, TLR4-, and TLR5-mediated cytokine release from human PBMCs and isolated monocytes [2]. This anti-inflammatory activity is enabled by the 6-aminomethylphenoxy extension off the benzoxaborole core—a modification that requires the 6-aminomethyl benzoxaborole as a key synthetic intermediate [3]. In contrast, 5-phenoxy benzoxaborole (crisaborole/AN2728) inhibits PDE4 with an IC50 of 490 nM, representing a distinct mechanism of action . The 6-aminomethyl benzoxaborole scaffold thus serves as a gateway to both TLR-mediated anti-inflammatory agents and PDE4-targeting chemotypes, depending on the substituent installed at the 6-position amine.

Anti-inflammatory drug discovery Cytokine inhibition Toll-like receptor antagonism

Optimal Procurement and Application Scenarios for 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol Based on Quantitative Evidence


HCV Drug Discovery: P4-Benzoxaborole Macrocyclic Protease Inhibitor Synthesis

This compound is the required building block for installing the P4 benzoxaborole moiety in macrocyclic HCV NS3 protease inhibitors [1]. Research groups pursuing this chemotype should procure this specific 6-aminomethyl regioisomer, as the 5-hydroxy or 3-aminomethyl benzoxaboroles cannot serve the same synthetic purpose. The Ding et al. (2010) paper provides a validated synthetic route and demonstrates that P2* 2-thiazole-isoquinoline substitution yields the best replicon potency, establishing a clear SAR path for optimization [1].

Veterinary Ectoparasiticide Development: Isoxazoline Amide Benzoxaborole Synthesis

The 6-aminomethyl benzoxaborole core is essential for constructing the isoxazoline amide benzoxaborole chemotype that has demonstrated 100% tick efficacy and 98% flea efficacy with multi-week residual activity after a single oral dose [2]. The development candidate compound 23, built from a 3,3-dimethyl-6-aminomethyl benzoxaborole derivative, achieved a terminal half-life of 127 hours in dogs, supporting once-monthly dosing [2]. Procurement of the 6-aminomethyl benzoxaborole intermediate is the prerequisite for exploring this chemotype.

Antitrypanosomal Drug Discovery: Direct Screening Against Kinetoplastid Parasites

With an IC50 of 0.086 µM against Trypanosoma brucei, this compound exhibits intrinsic antitrypanosomal activity suitable for hit-to-lead optimization . The 6-aminomethyl substitution retains antiparasitic potency, unlike 3-amino benzoxaboroles which lose antifungal activity [3]. Research groups targeting human African trypanosomiasis can use this compound as a starting scaffold for derivatization, leveraging the primary amine handle for amide coupling or reductive amination to explore SAR.

Antimycobacterial Medicinal Chemistry: LeuRS Inhibitor Lead Optimization

The compound exhibits moderate antimycobacterial activity (MIC 12.14–49.20 µM against M. tuberculosis) with a selectivity profile favoring mycobacteria over other bacteria and fungi [4]. While more potent 3-aminomethyl benzoxaboroles like GSK656 (MIC = 0.08 µM) exist, the 6-aminomethyl scaffold offers a simpler, more synthetically accessible entry point for SAR exploration with measurable intrinsic activity [5]. This compound is appropriate for early-stage antitubercular programs seeking to establish SAR before committing to more complex tetrasubstituted scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.